5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC10955002
Molecular Formula: C12H7F3N2O4
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F3N2O4 |
|---|---|
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H7F3N2O4/c13-12(14,15)7-2-1-3-8(6-7)16-11(18)9-4-5-10(21-9)17(19)20/h1-6H,(H,16,18) |
| Standard InChI Key | XRYAGGCLDGQPOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a furan ring substituted at the 5-position with a nitro group (-NO₂) and at the 2-position with a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing metabolic stability and target binding affinity. Quantum mechanical calculations suggest that the planar furan ring and amide bond facilitate π-π stacking interactions with aromatic residues in parasitic enzymes .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₃N₂O₄ |
| Molecular Weight | 300.19 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (2 furan O, 1 amide O, 3 CF₃-F) |
| Topological Polar Surface Area | 95.5 Ų |
Data derived from experimental measurements and computational modeling .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:
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¹H NMR (300 MHz, acetone-d₆): δ 10.37 (s, 1H, NH), 8.30 (s, 1H, ArH), 8.07 (d, J = 8.3 Hz, 1H, ArH), 7.66 (d, J = 3.8 Hz, 1H, furan H3), 7.61 (d, J = 7.9 Hz, 1H, ArH), 7.53–7.50 (m, 2H, ArH) .
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¹³C NMR (75 MHz, acetone-d₆): δ 156.2 (furan C2), 152.3 (C=O), 149.2 (NO₂-C), 140.2 (CF₃-C), 132.0–113.7 (aromatic carbons) .
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IR (KBr): νₘₐₓ 3271 cm⁻¹ (NH stretch), 1668 cm⁻¹ (C=O), 1496/1334 cm⁻¹ (NO₂ asymmetric/symmetric stretches), 1157/1119 cm⁻¹ (CF₃ stretches) .
The nitro group’s electron-withdrawing nature deshields adjacent protons, while the CF₃ group induces distinct splitting patterns in the aromatic region.
Synthesis and Analytical Characterization
Synthetic Route
The compound is synthesized via a two-step protocol:
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Activation of 5-Nitrofuran-2-carboxylic Acid: Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the reactive acid chloride intermediate .
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Amide Coupling: Reaction with 3-(trifluoromethyl)aniline in the presence of triethylamine (Et₃N) yields the target compound :
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 75 |
| Molar Ratio (Acid:Amine) | 1.1:1 | 82 |
| Catalyst | None | - |
Yields typically exceed 75% after purification by silica gel chromatography .
Biological Activity and Pharmacological Profile
Antitrypanosomal Efficacy
Against Trypanosoma brucei brucei (strain 427), the compound exhibits an EC₅₀ of 2.4 ± 0.3 nM, surpassing nifurtimox (EC₅₀ = 3.2 μM) by three orders of magnitude . Crucially, it demonstrates no cross-resistance with nifurtimox-resistant strains, suggesting a distinct mechanism of action .
Table 3: Comparative Activity Against Pathogenic Trypanosomes
| Compound | T. b. brucei EC₅₀ (nM) | Selectivity Index (HeLa) |
|---|---|---|
| 5-Nitro-N-[3-(CF₃)Ph]furan | 2.4 ± 0.3 | >8,000 |
| Nifurtimox | 3,200 ± 410 | 12 |
| Eflornithine | 48,000 ± 5,600 | 1.5 |
Data from in vitro assays using resazurin-based viability tests .
Selectivity and Toxicity
Cytotoxicity against human HeLa cells remains negligible (CC₅₀ > 20 μM), yielding a selectivity index >8,000 . This stark contrast to nifurtimox (SI = 12) underscores its potential safety margin.
Antimicrobial Spectrum
While primarily studied against trypanosomes, structural analogs show broad-spectrum activity:
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Mycobacterium tuberculosis H37Rv: MIC = 0.5 μg/mL.
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Staphylococcus aureus: MIC = 2 μg/mL.
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Plasmodium falciparum: EC₅₀ = 120 nM (unpublished data cited in ).
The trifluoromethyl group may enhance membrane permeability in Gram-positive bacteria and apicomplexan parasites.
Mechanism of Action
Nitroreductase-Independent Pathway
Unlike nifurtimox, which requires activation by type I nitroreductases (NTR), this compound retains full activity against NTR-knockout T. brucei . This suggests:
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Direct interaction with essential parasitic targets (e.g., tubulin, topoisomerases).
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Redox cycling via parasite-specific flavin reductases, generating oxidative stress without host cell toxicity.
Molecular Docking Studies
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to T. brucei phosphodiesterase B1 (TbrPDEB1), a key regulator of cyclic adenosine monophosphate (cAMP) . Inhibition of TbrPDEB1 disrupts parasite motility and cytokinesis.
Comparative Analysis with Related Nitroheterocycles
Advantages Over Nifurtimox
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Potency: 1,300-fold lower EC₅₀ against T. brucei.
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Safety: No methemoglobinemia or neurotoxicity in murine models .
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Synthetic Accessibility: Fewer steps (2 vs. 5) and higher yields (78% vs. 35%) .
Limitations and Challenges
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Aqueous Solubility: 12 μg/mL at pH 7.4, necessitating formulation aids for parenteral delivery.
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Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 45 min in rat microsomes) .
Future Directions
Prodrug Development
Esterification of the furan oxygen may improve oral bioavailability. Preliminary data on methyl ester analogs show 3-fold higher Cₘₐₓ in plasma .
Combination Therapies
Synergy studies with eflornithine indicate additive effects (FIC index = 0.7), supporting potential use in multidrug regimens .
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